molecular formula C18H18N2O5 B5178195 2-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline

2-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5178195
M. Wt: 342.3 g/mol
InChI Key: IVXOTFOUZXTEPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline, also known as ANQX, is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. ANQX is a derivative of tetrahydroisoquinoline, which is a class of organic compounds that has been found to have a range of biological activities. In

Scientific Research Applications

2-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been found to be a useful tool in scientific research due to its ability to selectively block the activity of AMPA receptors, which are a type of glutamate receptor that plays a role in the regulation of synaptic plasticity. 2-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been used to study the role of AMPA receptors in a range of biological processes, including learning and memory, addiction, and neurodegenerative diseases.

Mechanism of Action

2-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline acts as a competitive antagonist of AMPA receptors, binding to the receptor and preventing the binding of glutamate. This results in a decrease in the activity of the receptor and a reduction in the strength of synaptic transmission. By selectively blocking AMPA receptors, 2-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline allows researchers to study the specific role of these receptors in biological processes.
Biochemical and Physiological Effects:
2-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been found to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity, learning and memory, and addiction. 2-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has also been found to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is its selectivity for AMPA receptors, which allows researchers to study the specific role of these receptors in biological processes. 2-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one limitation of 2-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is its potential toxicity, which requires careful handling in laboratory experiments.

Future Directions

There are a number of future directions for research on 2-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is the potential use of 2-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the role of AMPA receptors in addiction and the potential use of 2-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline in the treatment of addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline and its potential applications in scientific research.

Synthesis Methods

The synthesis of 2-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline involves the reaction of 2-nitro-4,5-dimethoxybenzoyl chloride with tetrahydroisoquinoline in the presence of a base. The reaction proceeds through nucleophilic substitution of the chloride group by the nitrogen atom of the tetrahydroisoquinoline. The resulting product is 2-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline, which can be purified through column chromatography.

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(4,5-dimethoxy-2-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-24-16-9-14(15(20(22)23)10-17(16)25-2)18(21)19-8-7-12-5-3-4-6-13(12)11-19/h3-6,9-10H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXOTFOUZXTEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)N2CCC3=CC=CC=C3C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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